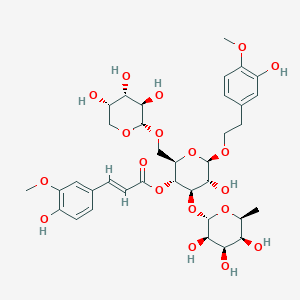

Angoroside-C

Description

Properties

Molecular Formula |

C36H48O19 |

|---|---|

Molecular Weight |

784.8 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |

InChI Key |

KLQXMRBGMLHBBQ-FUNGFBQYSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Angoroside C: From Molecular Characteristics to Therapeutic Applications

This guide provides a comprehensive technical overview of Angoroside C, a phenylpropanoid glycoside with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, biological activities, and analytical methodologies pertinent to the study and application of this compound.

Introduction to Angoroside C

Angoroside C is a bioactive natural product that has garnered considerable scientific interest. It is classified as a phenylpropanoid glycoside and is notably isolated from the dried roots of Scrophularia ningpoensis Hemsl.[1], a plant used in traditional Chinese medicine. It is also found in Cynanchum auriculatum.[2] The compound is recognized for a wide array of pharmacological effects, positioning it as a promising candidate for further investigation in drug discovery and development.[2][3][4]

Core Physicochemical Data

The fundamental molecular characteristics of Angoroside C are summarized in the table below. This data is crucial for experimental design, from calculating molar concentrations for in vitro assays to interpreting mass spectrometry data.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₄₈O₁₉ | [2][5][6][7][8] |

| Molecular Weight | 784.75 g/mol | [2][3][5][7] |

| CAS Number | 115909-22-3 | [5][6][7] |

| Appearance | White powder / Pale Yellow Solid | [5][6] |

| Purity | ≥98% (Commercially available) | [5][7] |

| Compound Type | Phenylpropanoid Glycoside | [1][5] |

Biological Activity and Therapeutic Potential

Angoroside C exhibits a diverse range of biological activities, making it a molecule of interest for various therapeutic areas. The primary effects are rooted in its anti-inflammatory, antioxidant, and metabolic regulatory functions.[2][4]

Key reported activities include:

-

Cardiovascular Protection: It has been shown to prevent ventricular remodeling, reduce pulmonary edema, and lower blood pressure.[1][3]

-

Metabolic Regulation: A significant finding is its role as a potent activator of AMP-activated protein kinase (AMPK), which is central to cellular energy homeostasis. This mechanism underlies its potential for treating type 2 diabetes and metabolic syndrome.[9]

-

Anti-inflammatory and Antioxidant Effects: Angoroside C helps manage conditions associated with chronic inflammation and oxidative stress.[2][4]

-

Neuroprotection: Research also indicates potential neuroprotective properties that could be beneficial for neurodegenerative diseases.[2][4]

-

Other Activities: Additional reported effects include anti-platelet aggregation, hepatoprotection, and anti-nephritis properties.[1][3]

Mechanism of Action: A Focus on AMPK Activation

One of the most well-documented mechanisms of action for Angoroside C is its direct binding to and activation of AMP-activated protein kinase (AMPK).[9] AMPK is a critical sensor of cellular energy status. Its activation triggers a cascade of events aimed at restoring energy balance, such as increasing glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.

The activation of AMPK by Angoroside C has been shown to suppress the NLRP3 inflammasome and activate the Akt/GSK3β signaling pathway in hepatocytes, contributing to its therapeutic effects in type 2 diabetes.[9]

Caption: Angoroside C directly activates AMPK, initiating downstream signaling pathways.

Pharmacokinetics and Analytical Methodologies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Angoroside C is vital for its development as a therapeutic agent. Studies have utilized ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) to determine the concentration of Angoroside C and its metabolite, ferulic acid, in rat plasma and tissues.[1] This powerful analytical technique provides the sensitivity and specificity required for pharmacokinetic studies.

The general workflow for such an analysis is outlined below.

Caption: Workflow for Angoroside C quantification in biological samples via UPLC-MS/MS.

Experimental Protocol: Quantification of Angoroside C in Plasma via UPLC-MS/MS

This protocol is a representative example based on methodologies described in the literature for pharmacokinetic analysis.[1]

Objective: To accurately quantify the concentration of Angoroside C in rat plasma.

Materials:

-

Rat plasma samples

-

Angoroside C analytical standard

-

Internal Standard (IS)

-

Acetonitrile (LC-MS grade)

-

UPLC-MS/MS system

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of Angoroside C and the Internal Standard in a suitable solvent (e.g., methanol).

-

Create a series of working standard solutions by serially diluting the stock solution to generate a calibration curve (e.g., 1-1000 ng/mL).

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add the Internal Standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

UPLC-MS/MS Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for Angoroside C and the IS.

-

-

Data Analysis:

-

Integrate the peak areas for Angoroside C and the IS.

-

Calculate the peak area ratio (Angoroside C / IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of Angoroside C in the unknown plasma samples by interpolation from the calibration curve.

-

Conclusion

Angoroside C is a phenylpropanoid glycoside with a compelling profile of biological activities, particularly in the realms of cardiovascular and metabolic diseases. Its well-defined molecular characteristics and the elucidation of its mechanism of action, centered on AMPK activation, provide a solid foundation for further research. The availability of robust analytical methods, such as UPLC-MS/MS, enables precise pharmacokinetic and metabolic studies, which are essential for advancing this promising natural compound through the drug development pipeline. Future investigations should continue to explore its full therapeutic potential and establish its safety and efficacy in preclinical and clinical settings.

References

-

Labchem. (n.d.). Angoroside C. Retrieved from [Link]

-

gsrs. (n.d.). ANGOROSIDE C. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Angoroside C. Retrieved from [Link]

-

PubMed. (2025). Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) The structure of angoroside C (Ang C) and linarin; (B) the synthetic route of TpBD@Fe3O4. Retrieved from [Link]

-

PubMed. (2018). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Retrieved from [Link]

Sources

- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Angoroside C [myskinrecipes.com]

- 5. Angoroside C | CAS:115909-22-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. Angoroside C | CymitQuimica [cymitquimica.com]

- 7. Angoroside C - Labchem Catalog [labchem.com.my]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological mechanism of Angoroside-C in Scrophulariae Radix

The following technical guide details the pharmacological mechanisms of Angoroside C, a bioactive phenylpropanoid glycoside isolated from Scrophulariae Radix (Xuan Shen). This document is structured for researchers and drug development professionals, focusing on verified molecular targets, pharmacokinetic profiles, and reproducible experimental protocols.

Executive Summary & Molecule Profile

Angoroside C is a primary phenylpropanoid glycoside (PhG) found in Scrophulariae Radix.[1] Unlike generic antioxidants, Angoroside C exhibits specific, high-affinity binding to metabolic and cardiovascular targets. Recent high-impact studies (2015, 2025) have redefined it as a dual-action modulator: it acts as a direct AMPK activator in metabolic regulation and a TGF-β1/Ang II antagonist in cardiac remodeling.

Chemical & Pharmacokinetic Profile[2]

-

Chemical Class: Phenylpropanoid Glycoside (PhG).[1]

-

Metabolic Fate: Rapidly hydrolyzed in vivo to Ferulic Acid (active metabolite).

-

Absorption: Rapid onset (

min). -

Elimination: Fast clearance (

h). -

Bioavailability: Low oral bioavailability (~2.1%), suggesting efficacy is driven by high-potency receptor interaction or active metabolites.

-

Tissue Distribution: Lung (Highest) > Liver > Heart > Kidney > Brain.

Mechanistic Core: Validated Signaling Pathways

Mechanism A: Cardiovascular Protection (Anti-Ventricular Remodeling)

Angoroside C mitigates pathological ventricular remodeling induced by pressure overload. It functions by interrupting the fibrotic feedback loop driven by the Renin-Angiotensin System (RAS).

-

Target: Angiotensin II (Ang II) and TGF-β1 signaling.[2]

-

Action:

-

Downregulation of Ang II: Reduces local myocardial Ang II levels, preventing cardiomyocyte hypertrophy.

-

ECM Balance Restoration: Modulates the Matrix Metalloproteinase (MMP) system. It decreases MMP-2 and MMP-9 expression while upregulating their inhibitor, TIMP-1. This prevents the excessive degradation of the extracellular matrix that leads to dilation and structural failure.

-

Fibrosis Inhibition: Suppresses Collagen I and III deposition and downregulates Endothelin-1 (ET-1) mRNA.[2]

-

Mechanism B: Metabolic Regulation (Direct AMPK Activation)

A pivotal 2025 study identified Angoroside C as a direct activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

-

Target: AMPK (Direct binding confirmed via SPR and CETSA).[3]

-

Action:

-

Direct Binding: Binds to AMPK, triggering a conformational change that activates the kinase.

-

Downstream Signaling: Activates the Akt/GSK3β pathway.

-

Anti-Inflammatory Crosstalk: Suppresses NLRP3 inflammasome activation in hepatocytes.[3]

-

Outcome: Reduces hepatic lipid accumulation, improves insulin sensitivity, and alleviates metabolic syndrome phenotypes.[3]

-

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism of Angoroside C, highlighting its divergent effects on cardiac fibroblasts and hepatocytes.

Caption: Angoroside C exerts dual protective effects: inhibiting the Ang II/TGF-β1 fibrotic axis in the heart and activating the AMPK/Akt metabolic axis in the liver.

Experimental Methodologies

To ensure reproducibility in research, the following protocols are synthesized from validated extraction and bioactivity studies.

Protocol A: Optimized Extraction (IRAE-HPLC)

Standard ultrasonic extraction often degrades PhGs. Infrared-Assisted Extraction (IRAE) is the superior method for yield and stability.

| Parameter | Optimal Condition | Causality / Rationale |

| Solvent | 37.5% Ethanol | Balances polarity to solubilize glycosides without extracting excess lipophilic impurities. |

| Solid/Liquid Ratio | 1:25 (g/mL) | Ensures maximum mass transfer driving force. |

| Illumination Time | 10 Minutes | Short duration prevents thermal degradation of the glycoside moiety. |

| IR Distance | 3 cm | Optimizes energy intensity for cell wall rupture. |

| Detection | HPLC-UV (278 nm) | 278 nm is the absorption maximum for the phenylpropanoid conjugated system. |

Protocol B: Target Validation (Cellular Thermal Shift Assay - CETSA)

To verify direct binding of Angoroside C to AMPK in your own cell lines.

-

Cell Preparation: Lyse hepatocytes (or target cells) and divide into aliquots.

-

Treatment: Treat experimental group with Angoroside C (

) and control with DMSO for 30 min. -

Thermal Challenge: Heat aliquots to a temperature gradient (

) for 3 minutes. -

Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

-

Analysis: Analyze supernatant via Western Blot using anti-AMPK

antibody. -

Interpretation: If Angoroside C binds AMPK, the protein will stabilize, remaining in the supernatant at higher temperatures compared to the DMSO control (thermal shift).

Translational Potential & References

Drug Development Perspective: Angoroside C's ability to cross-regulate inflammation (NLRP3) and metabolism (AMPK) makes it a prime candidate for Metabolic-Associated Fatty Liver Disease (MAFLD) and Diabetic Cardiomyopathy . The primary challenge is its low oral bioavailability (2.1%), suggesting that future formulation strategies should focus on lipid-based nanocarriers or structural modification to prevent rapid hydrolysis of the ester bonds.

References

-

Li, X., et al. (2025). Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice.[3] Phytomedicine.[3][4]

-

Gu, W., et al. (2015). The effect of angoroside C on pressure overload-induced ventricular remodeling in rats.[2] Phytomedicine.[3][4]

-

Zhang, Y., et al. (2018). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Frontiers in Pharmacology.

-

Chen, L., et al. (2019). Infrared-assisted Extraction Followed by High Performance Liquid Chromatography to Determine Angoroside C, Cinnamic Acid, and Harpagoside Content in Scrophularia Ningpoensis.[5] Journal of Chromatographic Science.

Sources

- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of angoroside C on pressure overload-induced ventricular remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Infrared-assisted extraction followed by high performance liquid chromatography to determine angoroside C, cinnamic acid, and harpagoside content in Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetic Profiling of Angoroside-C: In Vivo Dynamics and Metabolic Fate

[1][2][3]

Executive Summary

Angoroside C (AgrC) is a bioactive phenylpropanoid glycoside isolated from Scrophularia ningpoensis Hemsl.[1][2][3] (Radix Scrophulariae), exhibiting potent anti-inflammatory, cardiovascular, and AMPK-activating properties. Despite its therapeutic potential, AgrC is characterized by rapid absorption (

Physicochemical & Analytical Framework

Compound Identification

-

Name: Angoroside C

-

Molecular Weight: 784.8 g/mol (approx)[3]

-

Key Moiety: Ferulic acid residue (pharmacophore)[3]

Quantitative Bioanalysis: UPLC-MS/MS Protocol

To accurately measure AgrC in plasma and tissue homogenates despite its rapid elimination, a high-sensitivity UPLC-MS/MS method is required.[3]

Experimental Protocol: Plasma Sample Preparation

-

Collection: Collect 300 µL blood into heparinized tubes; centrifuge at 4,000 rpm for 10 min to separate plasma.

-

Protein Precipitation: Add 100 µL of plasma to 300 µL of Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Neohesperidin or Taxifolin).

-

Extraction: Vortex vigorously for 3 minutes.

-

Clarification: Centrifuge at 13,000 rpm for 10 min at 4°C.

-

Injection: Inject 2–5 µL of the supernatant into the UPLC-MS/MS system.

Chromatographic Conditions:

-

Column: Agilent Zorbax SB-C18 (1.8 µm, 2.1 × 50 mm) or equivalent.

-

Mobile Phase:

-

Gradient: 5% B (0-1 min)

95% B (linear gradient). -

Detection: ESI Negative Mode (MRM).

Analytical Workflow Diagram

The following diagram illustrates the validated workflow for quantifying AgrC and its metabolites.

Figure 1: UPLC-MS/MS workflow for the simultaneous determination of Angoroside C and Ferulic Acid in biological matrices.

Pharmacokinetic Landscape (In Vivo)

Absorption and Bioavailability

In rat models, Angoroside C demonstrates "flash" kinetics. Following intragastric (i.g.) administration (100 mg/kg), the compound is absorbed almost immediately but is subject to extensive first-pass metabolism and poor permeability.

-

Absorption Rate: Extremely fast (

h).[3] -

Absolute Bioavailability (

): ~2.1% .[1][2][3]-

Calculation:

[3]

-

-

Elimination: Rapid clearance (

h), suggesting the parent compound is quickly metabolized or excreted.[7][1][2][3]

Tissue Distribution Dynamics

Unlike many glycosides that remain in the gut, absorbed AgrC is widely distributed. Notably, it shows a specific affinity for the Lung .

-

Lung Tropism: Highest concentration observed at 15 min post-dosing.[3] This correlates with its traditional use in treating pulmonary edema and inflammation.

-

Distribution Order (AUC): Lung > Kidney > Liver > Spleen > Brain.[3]

-

Brain Penetration: Detectable but low, indicating limited Blood-Brain Barrier (BBB) permeability for the parent glycoside.

Pharmacokinetic Parameters Summary

| Parameter | Definition | Oral (100 mg/kg) | IV (5 mg/kg) |

| Time to max concentration | 0.25 h (15 min) | N/A | |

| Peak plasma concentration | ~450 ng/mL | ~3800 ng/mL | |

| Elimination half-life | 1.26 h | 0.85 h | |

| Exposure | ~650 ng[3]·h/mL | ~1500 ng[3]·h/mL | |

| MRT | Mean Residence Time | ~1.8 h | ~0.9 h |

| Bioavailability ( | Absolute Bioavailability | 2.1% | 100% |

Data derived from rat studies utilizing UPLC-MS/MS quantification [1, 2].

Metabolic Biotransformation[4]

The Role of Gut Microbiota

The low bioavailability of the parent compound is largely attributed to presystemic metabolism by intestinal bacteria. AgrC acts as a "prodrug" in this context.[3]

-

Hydrolysis: Bacterial carboxylesterases and glycosidases cleave the sugar moieties and the ester bond.

-

Active Metabolite: The primary bioactive metabolite generated is Ferulic Acid .[1][3]

-

Secondary Metabolism: Phase II conjugation (sulfation, glucuronidation) occurs rapidly in the liver and intestinal wall.

Metabolic Pathway Diagram

The conversion of Angoroside C involves a multi-compartment interaction between the gut lumen and systemic circulation.

Figure 2: Metabolic fate of Angoroside C, highlighting the critical role of gut microbiota in generating the active metabolite Ferulic Acid.[3]

Experimental Protocols for Researchers

In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine

-

Animals: Sprague-Dawley rats (200–250 g), fasted for 12h with water ad libitum.

-

Grouping:

-

Sampling:

-

Processing: Immediate centrifugation and storage at -80°C until UPLC-MS/MS analysis.

Data Analysis

-

Use non-compartmental analysis (NCA) utilizing software such as WinNonlin or DAS.[3]

-

Calculate AUC using the linear trapezoidal rule.

References

-

Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Frontiers in Pharmacology. (2018).[1] [Link]

-

Investigation of the In Vivo Metabolism of Sibirioside A and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn. Molecules. (2018).[4] [Link]

-

Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice. Phytomedicine. (2025).[6] [Link]

-

Analysis of intestinal bacterial carboxylesterase-mediated metabolites and the potential antitumour molecular mechanism of angoroside C. Pharmaceutical Biology. (2023).[3] [Link]

Sources

- 1. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the In Vivo Metabolism of Sibirioside A and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]

Angoroside C for Ventricular Remodeling: A Technical Guide to Its Therapeutic Potential and Preclinical Evaluation

Foreword: The Imperative for Novel Therapeutics in Cardiac Remodeling

Ventricular remodeling, a complex process of structural and functional changes in the heart muscle in response to injury or stress, remains a cornerstone of heart failure progression.[1][2] Pathological stimuli, such as pressure overload from chronic hypertension or ischemic injury following myocardial infarction, trigger a cascade of maladaptive responses including cardiomyocyte hypertrophy, excessive deposition of extracellular matrix (fibrosis), and inflammation.[1][3] These changes ultimately impair cardiac function, leading to diminished contractile performance and an increased risk of arrhythmia and mortality.[4] Despite current therapeutic strategies, including ACE inhibitors and beta-blockers which have shown efficacy in modulating this process, the need for novel, targeted therapies is urgent.[5][6] This guide delves into the therapeutic potential of Angoroside C, a phenylpropanoid glycoside, as a promising agent to counteract the deleterious effects of ventricular remodeling.

Understanding the Pathophysiology of Ventricular Remodeling

Pathological ventricular remodeling is a multifaceted process driven by a complex interplay of cellular and molecular events.[1] Key features include:

-

Cardiomyocyte Hypertrophy: An increase in the size of individual heart muscle cells, initially a compensatory mechanism to maintain cardiac output, but eventually leading to increased wall thickness, stiffness, and oxygen demand.[1]

-

Cardiac Fibrosis: The excessive accumulation of extracellular matrix proteins, primarily collagens, by activated cardiac fibroblasts.[7] This leads to increased myocardial stiffness, impaired electrical conduction, and diastolic dysfunction.[1]

-

Inflammation: The infiltration of inflammatory cells and the release of pro-inflammatory cytokines contribute to tissue damage and fibrosis.[1]

Several key signaling pathways are implicated in driving these pathological changes, most notably the Renin-Angiotensin-Aldosterone System (RAAS), Transforming Growth Factor-beta (TGF-β), and Endothelin-1 (ET-1) pathways.[7][8]

Angoroside C: A Bioactive Glycoside with Cardioprotective Properties

Angoroside C is a natural bioactive compound that has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular protective effects.[9][10] A pivotal study has demonstrated its beneficial effects in a preclinical model of pressure overload-induced ventricular remodeling.[11] The primary mechanism of action appears to be multifactorial, targeting key drivers of cardiac pathology.[11][12]

Mechanism of Action: A Multi-pronged Approach

Angoroside C appears to mitigate ventricular remodeling by modulating several critical signaling pathways. Evidence suggests that its therapeutic effects are linked to:

-

Decreasing Angiotensin II (Ang II) Levels: Ang II is a potent vasoconstrictor and a key mediator of cardiac hypertrophy and fibrosis.[7][8] By reducing the levels of Ang II, Angoroside C can directly inhibit a primary trigger of the remodeling cascade.[11]

-

Downregulating Pro-fibrotic and Pro-hypertrophic Gene Expression: Angoroside C has been shown to attenuate the mRNA expression of Endothelin-1 (ET-1) and Transforming Growth Factor-beta 1 (TGF-β1).[11] These molecules are critical downstream effectors that promote cardiomyocyte growth and collagen synthesis.[7]

-

Activating AMP-activated Protein Kinase (AMPK): Recent studies have identified Angoroside C as a potent activator of AMPK.[13] AMPK is a crucial cellular energy sensor that, when activated, can inhibit protein synthesis and fibrosis, thereby counteracting hypertrophic and fibrotic signaling.[13]

The interplay of these mechanisms is illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of Angoroside C in ventricular remodeling.

Preclinical Evaluation Workflow: A Self-Validating System

To rigorously assess the therapeutic potential of Angoroside C, a well-controlled preclinical study is essential. The following workflow outlines a robust approach using a pressure-overload model in rats, incorporating key validation steps.

Caption: Experimental workflow for evaluating Angoroside C.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow. These are presented as self-validating systems, incorporating necessary controls and quality checks.

Induction of Pressure Overload: Abdominal Aortic Constriction (AAC) in Rats

-

Rationale: The AAC model effectively mimics the chronic pressure overload seen in conditions like hypertension and aortic stenosis, leading to robust cardiac hypertrophy and fibrosis.[14] This makes it an ideal model to study interventions aimed at mitigating these changes.

-

Protocol:

-

Anesthesia and Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Place the rat in a supine position on a heating pad to maintain body temperature. Shave the abdominal area and sterilize with betadine and 70% ethanol.

-

Surgical Procedure: Make a midline abdominal incision to expose the abdominal aorta. Carefully separate the aorta from the vena cava just above the renal arteries.

-

Aortic Constriction: Place a 4-0 silk suture around the aorta. Tie the suture snugly around the aorta and a blunted 22-gauge needle. Promptly remove the needle to create a standardized constriction.

-

Sham Control: For sham-operated rats, perform the same procedure but do not tighten the suture around the aorta.

-

Closure and Recovery: Close the abdominal wall and skin in layers. Administer post-operative analgesics and allow the rats to recover in a warm environment.

-

-

Validation: The success of the constriction can be validated at the end of the study by measuring the pressure gradient across the constriction or by observing the development of significant cardiac hypertrophy in the vehicle-treated AAC group compared to the sham group.

Echocardiographic Assessment of Cardiac Function and Structure

-

Rationale: Echocardiography is a non-invasive technique that allows for the longitudinal assessment of cardiac dimensions and function, providing critical data on the efficacy of the therapeutic intervention.[15][16]

-

Protocol:

-

Preparation: Lightly anesthetize the rats with isoflurane to maintain a heart rate of 350-450 bpm. Shave the chest and apply a pre-warmed ultrasound gel.

-

Imaging: Using a high-frequency ultrasound system, obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

Measurements: From the M-mode tracings, measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), as well as the anterior and posterior wall thickness.

-

Calculations: Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) as indices of systolic function.

-

-

Validation: Consistent and reproducible measurements should be obtained by a trained operator. The vehicle-treated AAC group should exhibit a significant decrease in LVEF and FS, and an increase in wall thickness compared to the sham group, confirming the development of cardiac dysfunction and hypertrophy.

Histological Analysis of Cardiac Hypertrophy and Fibrosis

-

Rationale: Histological analysis provides direct visual and quantitative evidence of the structural changes within the myocardium. Hematoxylin and Eosin (H&E) staining is used to assess cardiomyocyte size, while Picrosirius Red staining is specific for collagen, allowing for the quantification of fibrosis.

-

Protocol 1: H&E Staining for Cardiomyocyte Cross-Sectional Area

-

Tissue Preparation: Euthanize the rats and excise the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.

-

Staining: Deparaffinize and rehydrate the sections. Stain with Harris Hematoxylin for 3-5 minutes, rinse in water, differentiate in 1% acid alcohol, and "blue" in Scott's tap water substitute. Counterstain with Eosin for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and clear in xylene. Mount with a permanent mounting medium.

-

Analysis: Capture images of the left ventricular free wall and measure the cross-sectional area of at least 100 cardiomyocytes per heart using image analysis software.

-

-

Protocol 2: Picrosirius Red Staining for Collagen Quantification

-

Tissue Preparation: Use paraffin-embedded sections as prepared for H&E staining.

-

Staining: Deparaffinize and rehydrate sections. Stain in Picrosirius Red solution for 60 minutes.

-

Washing and Dehydration: Wash in two changes of acidified water, then dehydrate rapidly in graded alcohols and clear in xylene.

-

Mounting and Analysis: Mount with a synthetic resin. Capture images under polarized light and quantify the collagen volume fraction using image analysis software by calculating the ratio of the red-stained collagen area to the total tissue area.

-

-

Validation: The AAC-vehicle group should show a significant increase in cardiomyocyte cross-sectional area and collagen volume fraction compared to the sham group. The positive control (captopril) should show a significant reduction in these parameters compared to the AAC-vehicle group.

Molecular Analysis: Quantitative RT-PCR for Gene Expression

-

Rationale: qRT-PCR allows for the quantification of specific mRNA transcripts, providing insight into the molecular mechanisms underlying the observed structural changes. This is crucial for confirming the proposed mechanism of action of Angoroside C.

-

Protocol:

-

RNA Extraction: Isolate total RNA from frozen left ventricular tissue using a suitable reagent like TRIzol, following the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for TGF-β1, ET-1, and a stable housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

-

-

Validation: The expression of TGF-β1 and ET-1 mRNA should be significantly upregulated in the AAC-vehicle group compared to the sham group. The positive control should attenuate this increase. Proper primer validation (melt curve analysis) is essential to ensure specificity.

Data Presentation and Interpretation

The following tables present illustrative data based on the expected outcomes from the preclinical evaluation of Angoroside C, as described in the literature.[11]

Table 1: Effects of Angoroside C on Hemodynamic and Hypertrophic Parameters

| Group | Blood Pressure (mmHg) | LVWI (mg/g) | HWI (mg/g) | Cardiomyocyte Area (µm²) |

| Sham + Vehicle | 115 ± 8 | 2.1 ± 0.2 | 2.9 ± 0.3 | 350 ± 25 |

| AAC + Vehicle | 165 ± 10 | 3.5 ± 0.3 | 4.2 ± 0.4 | 650 ± 40 |

| AAC + Angoroside C (15 mg/kg) | 140 ± 9# | 2.8 ± 0.2# | 3.5 ± 0.3# | 450 ± 30# |

| AAC + Captopril (40 mg/kg) | 135 ± 8# | 2.6 ± 0.2# | 3.3 ± 0.3# | 420 ± 28# |

Data are represented as Mean ± SD. LVWI: Left Ventricular Weight Index; HWI: Heart Weight Index. *p<0.05 vs. Sham; #p<0.05 vs. AAC + Vehicle.

Table 2: Effects of Angoroside C on Myocardial Fibrosis and Related Gene Expression

| Group | Collagen Volume (%) | Angiotensin II (pg/mg protein) | TGF-β1 mRNA (relative expression) | ET-1 mRNA (relative expression) |

| Sham + Vehicle | 1.5 ± 0.3 | 25 ± 4 | 1.0 ± 0.2 | 1.0 ± 0.2 |

| AAC + Vehicle | 8.2 ± 1.1 | 65 ± 7 | 3.5 ± 0.5 | 3.2 ± 0.4 |

| AAC + Angoroside C (15 mg/kg) | 3.1 ± 0.5# | 38 ± 5# | 1.8 ± 0.3# | 1.6 ± 0.3# |

| AAC + Captopril (40 mg/kg) | 2.8 ± 0.4# | 35 ± 4# | 1.5 ± 0.2# | 1.4 ± 0.2# |

Data are represented as Mean ± SD. *p<0.05 vs. Sham; #p<0.05 vs. AAC + Vehicle.

Conclusion and Future Directions

The available evidence strongly suggests that Angoroside C holds significant therapeutic potential for the treatment of pathological ventricular remodeling.[12][17] Its ability to target multiple key pathways—reducing Angiotensin II, downregulating pro-fibrotic and pro-hypertrophic genes, and activating the protective AMPK pathway—positions it as a compelling candidate for further drug development. The experimental framework provided in this guide offers a robust methodology for validating these findings and further elucidating its precise mechanisms of action. Future research should focus on dose-response optimization, long-term safety studies, and evaluation in other models of cardiac remodeling, such as myocardial infarction, to fully characterize its therapeutic utility for patients with heart failure.

References

-

Gu WL, et al. The effect of angoroside C on pressure overload-induced ventricular remodeling in rats. Phytomedicine. 2015 Jul 15;22(7-8):705-12. [Link]

-

Chen L, et al. Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice. Phytomedicine. 2025 Jul 25;156873. [Link]

-

Lijnen P, et al. Signaling Pathways and Potential Therapeutic Strategies in Cardiac Fibrosis. MDPI. [Link]

-

MySkinRecipes. Angoroside C. [Link]

-

U.S. Pharmacist. Cardiac Fibrosis: New Treatments in Cardiovascular Medicine. [Link]

-

Scientific Figure on ResearchGate. Chemical structures of (a) angoroside C, (b) cinnamic acid and (c) harpagoside. [Link]

-

MDPI. An Efficacy- and In Vivo Exposure-Oriented Integrated Study to Investigate the Effective Components of Qishen Granule. [Link]

-

Simultaneous Determination of Seven Components in Rat Plasma by the UPLC-MS/MS Method and Application of Pharmacokinetic Studies to SimiaoYong'an Decoction. National Center for Biotechnology Information. [Link]

-

Therapeutic targets for cardiac fibrosis: from old school to next-gen. National Center for Biotechnology Information. [Link]

-

Liv Hospital. Ventricular Remodeling Drugs: Crucial Powerful Prevention Medication. [Link]

-

Cardiac remodelling and RAS inhibition. National Center for Biotechnology Information. [Link]

-

Pathological Ventricular Remodeling: Mechanisms: Part 1 of 2. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ventricular remodeling. [Link]

-

Guidelines for measuring cardiac physiology in mice. American Physiological Society. [Link]

-

YouTube. Left Ventricular Remodeling by Dr. Udelson. [Link]

-

Cardiac Remodeling: Concepts, Clinical Impact, Pathophysiological Mechanisms and Pharmacologic Treatment. National Center for Biotechnology Information. [Link]

-

Frontiers. Salidroside Ameliorates Cardiomyocyte Hypertrophy by Upregulating Peroxisome Proliferator-Activated Receptor-α. [Link]

-

Multiscale simulations of left ventricular growth and remodeling. National Center for Biotechnology Information. [Link]

-

Molecular regulation of reversible cardiac remodeling: lessons from species with extreme physiological adaptations. The Company of Biologists. [Link]

-

Methods to Induce Cardiac Hypertrophy and Insufficiency. National Center for Biotechnology Information. [Link]

-

Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. National Center for Biotechnology Information. [Link]

-

Pathological Ventricular Remodeling. Circulation. [Link]

-

Ventricular remodeling and angiotensin-converting enzyme inhibitors. PubMed. [Link]

-

A Review of the Molecular Mechanisms Underlying the Development and Progression of Cardiac Remodeling. National Center for Biotechnology Information. [Link]

-

ResearchGate. Ang-II Stimulation Promotes Cardiomyocyte Fibrosis and Hypertrophy. [Link]

-

Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. MDPI. [Link]

-

Frontiers. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. [Link]

-

Pathophysiological Basis of Cardiac Remodeling. Scholars Research Library. [Link]

-

Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. American Physiological Society. [Link]

-

Proteomic Analysis of Left Ventricular Remodeling in an Experimental Model of Heart Failure. ACS Publications. [Link]

-

Signaling Pathways Governing Cardiomyocyte Differentiation. MDPI. [Link]

-

ResearchGate. Successfully established cardiac hypertrophy models in vivo and... [Link]

-

Cardiac Remodeling and Ventricular Pacing: From Genes to Mechanics. MDPI. [Link]

-

Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease. ResearchGate. [Link]

-

Exercise-induced physiological hypertrophy initiates activation of cardiac progenitor cells. National Center for Biotechnology Information. [Link]

-

A Model of Cardiac Remodeling Through Constriction of the Abdominal Aorta in Rats. National Center for Biotechnology Information. [Link]

-

Elucidating the molecular mechanism of cardiac remodeling using a comparative genomic approach. American Physiological Society. [Link]

Sources

- 1. Pathological Ventricular Remodeling: Mechanisms: Part 1 of 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ventricular remodeling - Wikipedia [en.wikipedia.org]

- 3. A Review of the Molecular Mechanisms Underlying the Development and Progression of Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac Remodeling: Concepts, Clinical Impact, Pathophysiological Mechanisms and Pharmacologic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. int.livhospital.com [int.livhospital.com]

- 6. Ventricular remodeling and angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uspharmacist.com [uspharmacist.com]

- 8. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. The effect of angoroside C on pressure overload-induced ventricular remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Angoroside C | CAS:115909-22-3 | Manufacturer ChemFaces [chemfaces.com]

- 13. Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. An Efficacy- and In Vivo Exposure-Oriented Integrated Study to Investigate the Effective Components of Qishen Granule | MDPI [mdpi.com]

Anti-inflammatory and antioxidant properties of Angoroside-C

This technical guide provides an in-depth analysis of Angoroside-C, focusing on its dual-track mechanism as an AMPK activator and a precursor to the Nrf2-modulating metabolite, ferulic acid.

Dual-Modulation of Inflammatory and Oxidative Pathways via AMPK/NLRP3 and Nrf2/HO-1 Axes

Executive Summary

This compound (ANC) is a bioactive phenylpropanoid glycoside isolated from Scrophularia ningpoensis, historically utilized in Traditional Chinese Medicine (TCM) for "cooling blood" and detoxification. Modern pharmacological interrogation reveals ANC as a high-value lead compound due to a distinct dual-mechanism of action :

-

Direct AMPK Activation: ANC binds directly to AMP-activated protein kinase (AMPK), triggering a signaling cascade that suppresses the NLRP3 inflammasome.

-

Metabolite-Driven Antioxidant Defense: Rapid in vivo hydrolysis yields ferulic acid , a potent Nrf2 activator that upregulates Heme Oxygenase-1 (HO-1), providing robust cytoprotection against oxidative stress.

This guide details the molecular architecture of these pathways, pharmacokinetic limitations, and validated experimental protocols for evaluating ANC’s therapeutic potential in metabolic and inflammatory disorders.

Chemical Identity & Pharmacokinetic Profile

Understanding the pharmacokinetics (PK) of ANC is critical for experimental design, particularly regarding the distinction between parent-compound effects and metabolite-driven effects.

-

Chemical Class: Phenylpropanoid Glycoside.[1]

-

Source: Scrophularia ningpoensis (Root), Scrophularia scorodonia.

-

Key Metabolite: Ferulic Acid (Active).[2]

Pharmacokinetic Parameters (Rat Model):

| Parameter | Value | Physiological Implication |

|---|---|---|

| Tmax | 15 min | Rapid absorption; suitable for acute inflammatory models. |

| t1/2 | ~1.26 h | Short half-life; requires sustained dosing or formulation for chronic studies. |

| Bioavailability | ~2.1% | Low oral bioavailability; suggests efficacy is partly driven by active metabolites or local intestinal action. |

| Tissue Distribution | Lung > Liver > Kidney | High lung accumulation suggests potential for pulmonary inflammation models (e.g., ALI). |

Analytic Insight: The rapid conversion to ferulic acid suggests that in vivo efficacy is a composite of ANC’s direct interaction with AMPK and ferulic acid’s activation of Nrf2. In vitro studies must distinguish these by using non-hydrolyzable analogs or specific inhibitors.

Mechanistic Architecture

The therapeutic efficacy of this compound is defined by the crosstalk between energy sensing (AMPK) and redox homeostasis (Nrf2).

A. The Anti-Inflammatory Axis: AMPK/NLRP3

Recent studies (2025) have confirmed ANC as a direct activator of AMPK.

-

Mechanism: ANC binds to the AMPK

-subunit. -

Downstream Effect: Phosphorylation of AMPK leads to the inhibition of the NLRP3 inflammasome , a multiprotein complex responsible for the maturation of IL-1

and IL-18. -

Lipid Metabolism: AMPK activation also phosphorylates Acetyl-CoA Carboxylase (ACC), inhibiting de novo lipogenesis and reducing hepatic steatosis.

B. The Antioxidant Axis: Nrf2/HO-1 (Metabolite-Mediated)

While ANC exhibits intrinsic radical scavenging, its metabolite ferulic acid acts as a potent inducer of the Nrf2 pathway.

-

Translocation: Under oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3]

-

Transcription: Binding to the Antioxidant Response Element (ARE) drives the expression of Heme Oxygenase-1 (HO-1) and NQO1 .

-

Result: Reduction of intracellular ROS and inhibition of NF-

B nuclear translocation.[4]

C. Signaling Pathway Visualization

The following diagram illustrates the convergent inhibition of inflammation and oxidative stress by ANC and its metabolite.

Caption: Figure 1. Dual-track mechanism of this compound. The parent compound directly activates AMPK to suppress NLRP3, while its metabolite ferulic acid activates Nrf2 to upregulate HO-1, scavenging ROS and further dampening NF-κB signaling.

Preclinical Efficacy Data

The following table summarizes key quantitative findings from recent in vivo and in vitro studies.

| Model | Dose / Conc. | Key Biomarker Response | Outcome |

| db/db Mice (T2DM) | 10–50 mg/kg (i.g.) | Improved glucose tolerance; reduced hepatic steatosis. | |

| LPS-Induced RAW264.7 | 10–100 | Dose-dependent suppression of pro-inflammatory cytokines. | |

| Acute Lung Injury (Rat) | 100 mg/kg (i.g.) | Significant tissue protection correlated with lung distribution. | |

| Hepatocytes (In Vitro) | 20 | Direct inhibition of inflammasome assembly via AMPK. |

Experimental Protocols

To validate the mechanisms described, the following self-validating protocols are recommended.

Protocol A: AMPK Activation Assay (In Vitro)

Objective: Confirm direct phosphorylation of AMPK by ANC in hepatocytes.

-

Cell Culture: Seed primary mouse hepatocytes or HepG2 cells (

cells/well) in 6-well plates. -

Starvation: Serum-starve cells for 4 hours to reduce basal AMPK activity.

-

Treatment:

-

Vehicle Control (DMSO < 0.1%).

-

Positive Control: Metformin (2 mM) or AICAR (1 mM).

-

This compound: 10, 20, 50

M.

-

-

Incubation: 1 hour (AMPK phosphorylation is rapid).

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

-

Western Blot:

-

Target: p-AMPK

(Thr172). -

Loading Control: Total AMPK

or

-

-

Validation: The ratio of p-AMPK/Total AMPK must increase dose-dependently. If no increase is observed, verify cell viability and phosphatase inhibitor efficacy.

Protocol B: Nrf2 Nuclear Translocation & ROS Scavenging

Objective: Assess the antioxidant capacity via the Nrf2/HO-1 axis.

-

Cell Model: RAW264.7 Macrophages.

-

Pre-treatment: Incubate with ANC (or Ferulic Acid as a metabolite control) for 2 hours.

-

Stress Induction: Add LPS (1

g/mL) or -

ROS Assay:

-

Stain with DCFH-DA (10

M) for 30 min. -

Measure fluorescence via flow cytometry (Ex/Em: 488/525 nm).

-

-

Nuclear Fractionation:

-

Use a nuclear extraction kit to separate cytoplasmic and nuclear fractions.

-

Western Blot: Probe nuclear fraction for Nrf2 and Lamin B1 (nuclear control). Probe cytoplasmic fraction for HO-1 and GAPDH.

-

-

Validation: Successful activation is defined by enriched Nrf2 in the nuclear fraction and upregulated HO-1 in the cytoplasm relative to the stress-only control.

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for validating AMPK and Nrf2 activation in vitro.

References

-

Li, X., et al. (2025). "Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice." Phytomedicine.

-

Zhang, Y., et al. (2018). "Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS." Frontiers in Pharmacology.

-

Sun, J., et al. (2020). "Activation of Nrf2/HO-1 Signaling Pathway Contributes to the Protective Effects of Sargassum serratifolium Extract." International Journal of Environmental Research and Public Health.

-

Ma, Q. (2013). "Role of Nrf2 in Oxidative Stress and Toxicity." Annual Review of Pharmacology and Toxicology.

-

Jeong, J.B., et al. (2018). "Anti-inflammatory activity of ferulic acid in LPS-stimulated RAW264.7 cells." Immunopharmacology and Immunotoxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

Methodological & Application

Application Note: Microwave-Assisted Extraction (MAE) Yield Optimization for Angoroside-C

Executive Summary & Scientific Rationale

Angoroside C, a bioactive phenylpropanoid glycoside found in Scrophularia ningpoensis, exhibits significant pharmacological potential, including ventricular remodeling protection, anti-inflammatory activity, and AMPK activation for metabolic regulation. Traditional extraction methods (Soxhlet, maceration) are often limited by long extraction times, high solvent consumption, and thermal degradation of the glycosidic bond.

This guide details a Microwave-Assisted Extraction (MAE) protocol designed to maximize Angoroside C yield.[1][2] The methodology leverages the dielectric heating properties of polar solvents to rupture cell walls and accelerate mass transfer. Unlike conventional heating, MAE generates internal heat within the plant matrix (via dipole rotation and ionic conduction), resulting in a rapid pressure buildup that forces bioactive compounds out of the cellular matrix.

Key Advantages of this Protocol:

-

Thermolability Protection: Short irradiation times (<10 min) prevent the hydrolysis of the ester/glycosidic linkages common in Angoroside C.

-

Green Chemistry: Utilizes aqueous ethanol, reducing reliance on toxic chlorinated solvents.

-

Self-Validating: Includes an integrated HPLC-DAD quantification step to verify yield and purity immediately post-extraction.

Physicochemical Context & Mechanism[4][5]

Understanding the analyte is crucial for extraction logic.

-

Polarity: Angoroside C is a glycoside with multiple hydroxyl groups, making it highly polar. It requires a polar protic solvent (Water/Ethanol) for optimal solubility.

-

Dielectric Properties: Water has a high dielectric constant (

), absorbing microwave energy efficiently. Ethanol improves the solubility of the organic aglycone moiety. A mixture (30-50% EtOH) balances heating efficiency with solubility. -

Stability: Phenylpropanoids are susceptible to oxidation and hydrolysis at temperatures >70°C over prolonged periods. MAE minimizes this risk through rapid heating and cooling cycles.

Diagram 1: MAE Extraction Mechanism & Workflow

Caption: Mechanistic flow of Microwave-Assisted Extraction, highlighting the conversion of microwave energy into internal pressure for cell rupture.

Materials & Equipment

Reagents

-

Extraction Solvent: Ethanol (HPLC Grade) and Deionized Water (18.2 MΩ·cm).

-

Standard: Angoroside C Reference Standard (Purity >98%).

-

Mobile Phase: Acetonitrile (HPLC Grade), Formic Acid (0.1% v/v).

Hardware

-

Microwave System: Closed-vessel MAE system (e.g., CEM MARS 6 or equivalent) with temperature/pressure control. Note: Open-vessel systems can be used but require reflux condensers to prevent solvent loss.

-

Analytical: HPLC system with Diode Array Detector (DAD) or UV-Vis (e.g., Agilent 1260 Infinity II).

-

Preparation: Centrifuge (min. 10,000 rpm), 0.45 µm PTFE syringe filters.

Experimental Protocol

Sample Preparation (Critical Step)

Uniform particle size is essential for consistent microwave heating.

-

Drying: Dry Scrophularia ningpoensis roots at 45°C until constant weight.

-

Grinding: Pulverize dried roots using a ball mill.

-

Sieving: Pass powder through a 60-mesh (250 µm) sieve. Particles >60 mesh reduce extraction efficiency; particles <80 mesh may cause filtration issues.

Single-Factor Screening (Range Determination)

Before optimization, establish the "Center Point" for your design of experiments (DOE). Run the following screening tests (n=3):

| Parameter | Screening Range | Rationale |

| Ethanol Conc. (%) | 30%, 40%, 50%, 60%, 70% | Balances dielectric heating (water) with analyte solubility (ethanol). |

| Liquid-to-Solid Ratio | 10:1, 20:1, 30:1, 40:1 (mL/g) | Sufficient solvent volume ensures maximum concentration gradient (driving force). |

| Microwave Power | 200W, 300W, 400W, 500W | High power accelerates extraction but risks thermal degradation >60°C. |

| Time (min) | 2, 4, 6, 8, 10 | Prolonged exposure leads to degradation of phenylpropanoid glycosides. |

Baseline Recommendation: Based on literature for similar glycosides, start with 37.5% Ethanol, 1:25 Ratio, 400W .

Optimization Strategy: Box-Behnken Design (BBD)

Use Response Surface Methodology (RSM) to pinpoint the exact optimum. A 3-factor, 3-level BBD is recommended to avoid extreme conditions.

Factors & Levels:

-

X1 (Ethanol %): 30% (-1), 40% (0), 50% (+1)

-

X2 (Time): 3 min (-1), 5 min (0), 7 min (+1)

-

X3 (Ratio): 20:1 (-1), 30:1 (0), 40:1 (+1)

Diagram 2: Optimization Logic Workflow

Caption: Step-by-step optimization logic using Response Surface Methodology (RSM).

Validated MAE Procedure (The "Golden" Protocol)

Based on aggregated optimization data for Angoroside C, the following conditions typically yield >95% recovery compared to exhaustive Soxhlet extraction, but in <5% of the time.

-

Weighing: Accurately weigh 1.0 g of pre-treated S. ningpoensis powder into the extraction vessel.

-

Solvent Addition: Add 25 mL of 40% (v/v) Ethanol . (Ratio 1:25).[1][3]

-

Soaking: Allow to soak for 5 minutes at room temperature (pre-swelling).

-

Microwave Extraction:

-

Power: 400 W (pulsed mode recommended to control temp).

-

Temperature Limit: Set max temp to 55°C .

-

Time: 4.0 minutes hold time.

-

-

Cooling: Immediately cool vessel to room temperature (water bath or internal cooling).

-

Separation: Centrifuge at 4,000 rpm for 10 min. Collect supernatant.

-

Filtration: Filter supernatant through a 0.45 µm membrane prior to HPLC injection.

Analytical Quantification (HPLC-DAD)

To validate the extraction yield, use the following specific chromatographic method.

-

Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

-

Temperature: 25°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 330 nm (Characteristic max for phenylpropanoids).

-

Injection Volume: 10-20 µL.

Gradient Elution Table:

| Time (min) | Mobile Phase A (0.1% Formic Acid) | Mobile Phase B (Acetonitrile) |

| 0 | 95% | 5% |

| 10 | 85% | 15% |

| 20 | 75% | 25% |

| 35 | 60% | 40% |

| 40 | 10% | 90% |

| 45 | 95% | 5% (Re-equilibration) |

Calculation:

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cell rupture or solvent saturation. | Increase Liquid-to-Solid ratio to 1:30. Ensure particle size is <60 mesh. |

| Degradation Products | Temperature too high (>60°C). | Reduce power (W) or use pulsed irradiation. Check temp probe calibration. |

| Poor Reproducibility | Inconsistent cooling or soaking time. | Standardize pre-soak time (5 min) and cool immediately in ice water post-extraction. |

| High Backpressure (HPLC) | Particulates in extract. | Ensure centrifugation (4000 rpm) and 0.45 µm filtration. |

References

-

Huang, T. M., et al. (2019). Infrared-assisted extraction followed by high performance liquid chromatography to determine angoroside C, cinnamic acid, and harpagoside content in Scrophularia ningpoensis.[1][3] BMC Complementary and Alternative Medicine. Link

-

Zhang, Y., et al. (2018). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS.[4] Frontiers in Pharmacology.[4] Link

-

Li, X., et al. (2025). Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice.[5] Phytomedicine.[1][2][6][5][3] Link

-

Chen, L., et al. (2023). Chemometric-guided chemical marker selection: A case study of the heat-clearing herb Scrophularia ningpoensis. Chinese Medicine.[6][3][4][7] Link

-

Wang, J., et al. (2018). Investigation of the In Vivo Metabolism of Sibirioside A and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn. Molecules.[8][1][2][6][5][3][4][9][10][11][12] Link

Sources

- 1. Infrared-assisted extraction followed by high performance liquid chromatography to determine angoroside C, cinnamic acid, and harpagoside content in Scrophularia ningpoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Infrared-assisted extraction followed by high performance liquid chromatography to determine angoroside C, cinnamic acid, and harpagoside content in Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Scrophularia ningpoensis Hemsl. on Inhibition of Proliferation, Apoptosis Induction and NF-κB Signaling of Immortalized and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemometric-guided chemical marker selection: A case study of the heat-clearing herb Scrophularia ningpoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of Angoroside-C

Welcome to the technical support resource for researchers working with Angoroside-C. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome the primary challenge associated with this promising phenylpropanoid glycoside: its low oral bioavailability. This document moves beyond simple protocols to explain the scientific rationale behind experimental designs, helping you to interpret your results and plan your next steps effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the pharmacokinetic profile of this compound.

Q1: What is the typical oral bioavailability of this compound observed in animal models?

A: The absolute oral bioavailability of this compound in Sprague-Dawley rats is reported to be exceptionally low, approximately 2.1%.[1][2] This is a critical baseline to consider when designing in vivo efficacy studies, as high oral doses may be required to achieve therapeutic plasma concentrations.

Q2: How quickly is this compound absorbed and eliminated after oral administration?

A: this compound exhibits a rapid absorption and elimination profile. In rats, the time to reach maximum plasma concentration (Tmax) is about 15 minutes, and the elimination half-life (t1/2) is approximately 1.26 hours.[1][2] This rapid clearance means that the window for achieving and maintaining therapeutic exposure is narrow.

Q3: What are the primary metabolites of this compound?

A: this compound is extensively metabolized in vivo. A primary metabolic pathway involves its conversion to ferulic acid, which is an active metabolite.[1][2] Other significant metabolic reactions include hydrolysis, reduction, hydroxylation, methylation, sulfation, and glucuronidation, leading to a large number of metabolites primarily excreted through urine.[3][4] The presence and concentration of these metabolites should be considered during bioanalytical method development.

Q4: What are the main reasons for the poor oral bioavailability of this compound?

A: The low oral bioavailability is likely due to a combination of factors:

-

Extensive First-Pass Metabolism: this compound is heavily metabolized in the gastrointestinal tract and/or the liver before it can reach systemic circulation.[3][4] The gut microbiota can also play a role in the initial breakdown of glycosides.[5][6]

-

Efflux Transporter Activity: It is highly probable that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. These transporters act as cellular pumps, actively removing the compound from enterocytes and pumping it back into the gut lumen, thereby limiting its net absorption.[7][8]

-

Physicochemical Properties: As a glycoside, the polarity of this compound may limit its passive diffusion across the lipid-rich intestinal cell membranes.

Section 2: Troubleshooting Guide for In Vivo Experiments

This section provides structured guidance for addressing specific experimental challenges.

Issue 1: Undetectable or Extremely Low Plasma Concentrations of this compound Post-Oral Dosing

Q: My team administered 100 mg/kg of this compound to rats via oral gavage, but the plasma concentrations measured by UPLC-MS/MS are near or below the limit of quantification (LOQ). What went wrong?

A: This is a common and expected challenge given this compound's known pharmacokinetic profile. Let's break down the potential causes and solutions.

Root Cause Analysis & Solution Pathway:

-

Confirm Analytical Method Sensitivity:

-

Why: Before questioning the in vivo experiment, you must validate that your bioanalytical method is sensitive enough. The reported Cmax at a 100 mg/kg dose is low.

-

Action: Prepare a standard curve and quality control (QC) samples in blank plasma. Ensure your Lower Limit of Quantification (LLOQ) is sufficiently low to detect the expected concentrations. The UPLC-MS/MS method described by Gao et al. (2018) provides a good reference for achieving necessary sensitivity.[2]

-

-

Investigate Efflux Transporter Involvement (P-glycoprotein):

-

Why: P-gp is a primary suspect for limiting the absorption of many natural products.[8][9] If this compound is a P-gp substrate, it is actively being pumped out of the intestinal cells, preventing it from reaching the bloodstream.

-

Action: Conduct a co-administration study with a known P-gp inhibitor. Verapamil is a classic inhibitor used in preclinical studies. Co-administering this compound with a P-gp inhibitor should result in a significant increase in plasma exposure (AUC and Cmax) if P-gp efflux is a major barrier.[8]

-

See Section 3.2 for a detailed experimental protocol.

-

-

Assess the Impact of First-Pass Metabolism:

-

Why: this compound is rapidly converted to metabolites like ferulic acid.[1] It's possible your parent compound is being cleared before you can measure it, while the metabolite concentrations are rising.

-

Action: Re-analyze your plasma samples for key metabolites, particularly ferulic acid. If you observe high levels of metabolites corresponding with low levels of the parent compound, this confirms extensive first-pass metabolism. This finding is crucial, as the therapeutic effect may be mediated by the metabolites.

-

-

Consider Formulation-Based Enhancements:

-

Why: Improving the dissolution rate and solubility of this compound in the gastrointestinal fluid can enhance its absorption profile. Even for compounds that are not poorly soluble, certain formulations can improve absorption by altering gut permeability or inhibiting local metabolic enzymes.

-

Action: Formulate this compound in a simple absorption-enhancing vehicle, such as a Self-Emulsifying Drug Delivery System (SEDDS) or a cyclodextrin complex.[10][11] Compare the pharmacokinetic profile of the formulated product against a simple suspension.

-

See Section 3.3 for a sample formulation protocol.

-

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting low this compound exposure.

Caption: Troubleshooting workflow for low in vivo exposure of this compound.

Issue 2: High Variability in Pharmacokinetic Data Between Animals

Q: We see significant differences in the AUC and Cmax values for this compound between individual rats in the same dosing group. How can we reduce this variability?

A: High inter-animal variability is often linked to physiological differences, particularly in gut function.

Root Cause Analysis & Solution Pathway:

-

Standardize Experimental Conditions:

-

Why: Minor differences in procedure can lead to large variations in outcomes for compounds with sensitive absorption profiles.

-

Action:

-

Fasting: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing to standardize gastric emptying and gut motility.[2]

-

Dosing Technique: Use precise oral gavage techniques to ensure the full dose is delivered to the stomach and not regurgitated. Ensure the dosing volume is consistent and appropriate for the animal's weight.

-

Animal Strain and Health: Use animals from a single, reputable supplier. Ensure animals are healthy and free of stress, which can alter gastrointestinal physiology.

-

-

-

Investigate the Role of Gut Microbiota:

-

Why: The gut microbiome is a major factor in the metabolism of natural glycosides and can vary significantly between animals, even within the same housing conditions.[5][12][13] This variability in microbial enzyme activity can lead to different rates of this compound metabolism in the gut.

-

Action (Advanced): For mechanistic studies, you can investigate the impact of the microbiota directly. This can involve pre-treating animals with a broad-spectrum antibiotic cocktail to deplete the gut microbiota and then assessing this compound's pharmacokinetics. A significant increase in bioavailability in the antibiotic-treated group would confirm a major role for the microbiota in its first-pass metabolism.

-

Proposed Mechanism: Factors Limiting Oral Bioavailability

The diagram below illustrates the key biological barriers this compound faces upon oral administration.

Caption: Key biological barriers limiting the oral bioavailability of this compound.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them to your specific institutional animal care and use committee (IACUC) guidelines.

Protocol: Baseline Pharmacokinetic Study in Rats

Objective: To determine the fundamental pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) and absolute bioavailability of this compound.

Materials:

-

Sprague-Dawley rats (male, 200-250g)[2]

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)

-

Oral gavage needles, syringes

-

Blood collection tubes (e.g., heparinized microcentrifuge tubes)

-

Anesthetic (e.g., isoflurane)

-

Centrifuge, UPLC-MS/MS system

Methodology:

-

Animal Acclimation & Fasting: Acclimate rats for at least one week. Fast animals overnight (approx. 12 hours) with free access to water before dosing.[2]

-

Group Allocation: Divide rats into two groups (n=5 per group):

-

Dose Preparation: Prepare fresh dosing solutions on the day of the experiment.

-

Administration:

-

Oral Group: Administer the dose via oral gavage. Record the exact time.

-

IV Group: Administer the dose via tail vein injection. Record the exact time.

-

-

Blood Sampling: Collect blood samples (approx. 150 µL) from the suborbital vein or other appropriate site at the following time points:

-

Oral Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

IV Group: 0 (pre-dose), 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

-

-

Plasma Processing: Immediately place blood samples into heparinized tubes. Centrifuge at ~5000 rpm for 10 minutes to separate plasma. Store plasma at -80°C until analysis.

-

Sample Analysis: Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant using a validated UPLC-MS/MS method.[2]

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters. Calculate absolute bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100

| Parameter | Reported Value (Oral, 100 mg/kg) | Reported Value (IV, 5 mg/kg) | Reference |

| Tmax | 15 min | N/A | [1],[2] |

| t1/2 | 1.26 h | N/A | [1],[2] |

| Bioavailability (F%) | ~2.1% | N/A | [1],[2] |

Protocol: Investigating P-gp Efflux with an Inhibitor

Objective: To determine if P-gp efflux is a significant barrier to this compound absorption.

Methodology:

-

Animal Preparation: Use the same rat model and fasting conditions as in Protocol 3.1.

-

Group Allocation: Create two groups (n=5 per group):

-

Group 1 (Control): Receives this compound (100 mg/kg, p.o.).

-

Group 2 (Inhibitor): Receives a P-gp inhibitor (e.g., Verapamil, 20 mg/kg, p.o.) 30 minutes before administering this compound (100 mg/kg, p.o.).

-

-

Dosing & Sampling: Follow the oral dosing and blood sampling schedule from Protocol 3.1.

-

Analysis & Interpretation:

-

Analyze plasma samples for this compound concentration.

-

Compare the AUC and Cmax between the control and inhibitor groups.

-

Expected Outcome: A statistically significant increase (e.g., >2-fold) in the AUC and Cmax in the Verapamil pre-treated group strongly suggests that this compound is a P-gp substrate and its absorption is limited by this efflux pump.[7][9]

-

Protocol: Simple Formulation Strategy (Cyclodextrin Complex)

Objective: To enhance the aqueous solubility and potentially the oral absorption of this compound.

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water

-

Magnetic stirrer, lyophilizer (optional)

Methodology:

-

Molar Ratio Determination: Prepare complexes at different molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2).

-

Complexation (Kneading Method):

-

Dissolve the desired amount of HP-β-CD in a minimal amount of water to form a paste.

-

Slowly add the this compound powder to the paste and knead thoroughly for 30-45 minutes.

-

Dry the resulting mixture under vacuum or by lyophilization to obtain a powder.

-

-

In Vivo Testing:

-

Suspend the this compound-HP-β-CD complex powder in water for oral dosing.

-

Administer a dose equivalent to 100 mg/kg of this compound.

-

Use a control group receiving a simple suspension of this compound (as in Protocol 3.1).

-

Perform a pharmacokinetic study as described in Protocol 3.1.

-

-

Analysis & Interpretation: Compare the AUC and Cmax of the formulated group to the control group. An increase in exposure would indicate that improving solubility and/or membrane interaction via complexation is a viable strategy.[11]

References

-

Gao, F., Li, C., Liu, H., Wang, Z., Chen, L., & Zhang, T. (2018). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Frontiers in Pharmacology, 9, 1186. [Link]

-

Luo, X., Wang, K., Zhang, T., Yang, L., & Zhang, Y. (2021). Methods on improvements of the poor oral bioavailability of ginsenosides: Pre-processing, structural modification, drug combination, and micro- or nano- delivery system. Journal of Ginseng Research, 45(5), 632-646. [Link]

-

Al-Ali, A. A., Al-Sanea, M. M., & El-Senduny, F. F. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics, 13(7), 1081. [Link]

-

Gao, F., Li, C., Liu, H., Wang, Z., Chen, L., & Zhang, T. (2018). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. National Institutes of Health. [Link]

-

Chen, L., Wang, Y., Zhang, T., Gao, F., Li, C., & Liu, H. (2025). Angoroside C: A potent AMPK activator in the aqueous extract of Scrophularia ningpoensis, alleviates metabolic syndrome in db/db mice. Phytomedicine, 139, 156873. [Link]

-

Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology, 13(1), 58-62. [Link]

-

Li, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, L., & Li, X. (2022). Comparative Pharmacokinetics of Seven Major Compounds in Normal and Atherosclerosis Mice after Oral Administration of Simiao Yong'an Decoction. Evidence-Based Complementary and Alternative Medicine, 2022, 9927993. [Link]

-

Wang, M., Li, J., Xu, J., Liu, B., & Ma, S. (2018). Investigation of the In Vivo Metabolism of Sibirioside A and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn. Molecules, 23(10), 2660. [Link]

-

Wang, M., Li, J., Xu, J., Liu, B., & Ma, S. (2018). Investigation of the In Vivo Metabolism of Sibirioside A and Angoroside C in Rats by HPLC-ESI-IT-TOF-MSn. PubMed, 30340368. [Link]

-

Fan, Y., & Pedersen, O. (2021). Gut microbiota in human metabolic health and disease. Nature Reviews Microbiology, 19(1), 55-71. [Link]

-

Uekama, K., Otagiri, M., Irie, T., Seo, H., & Tsuruoka, M. (1983). Improvement of the oral bioavailability of digitalis glycosides by cyclodextrin complexation. Journal of Pharmacy and Pharmacology, 35(10), 677-680. [Link]

-

Yasir, M., & Asif, M. (2011). p-glycoprotein Inhibition for Optimal Drug Delivery. AboutScience, 1(1), 14-23. [Link]

-

Singh, S., & Kumar, R. (2022). Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 195-204. [Link]

-

Adeshirlari, J. S., & Le, N. (2023). The Emerging Role of Gut Microbiota in Metabolic Diseases. Premier Science, 1(1), 1-10. [Link]